molecular formula C9H24N4 B1679968 N,N'-Bis(3-aminopropyl)-1,3-propanediamine CAS No. 4605-14-5

N,N'-Bis(3-aminopropyl)-1,3-propanediamine

Cat. No.: B1679968
CAS No.: 4605-14-5
M. Wt: 188.31 g/mol
InChI Key: ZAXCZCOUDLENMH-UHFFFAOYSA-N
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Description

N,N'-Bis(3-aminopropyl)-1,3-propanediamine (CAS: 4605-14-5) is a linear tetra-amine with the molecular formula C₉H₂₄N₄ and a molecular weight of 188.32 g/mol. Its structure comprises a central 1,3-propanediamine backbone flanked by two 3-aminopropyl groups, yielding four primary amine groups (NH₂) . This polyamine is a colorless to yellow viscous liquid with a density of 0.92 g/mL and a boiling point of 98–103°C at 1 mmHg .

Preparation Methods

Thermine is typically prepared by mixing powdered metal with a metal oxide. Common metals used include aluminum, magnesium, titanium, zinc, silicon, and boron. Aluminum is often preferred due to its high boiling point and low cost. The metal oxide can be iron (III) oxide, chromium (III) oxide, manganese (IV) oxide, copper (II) oxide, among others . The reactants are commonly powdered and mixed with a binder to keep the material solid and prevent separation .

Chemical Reactions Analysis

Thermine undergoes an exothermic redox reaction when ignited. For example, in a reaction with iron (III) oxide and aluminum, the products are aluminum oxide and elemental iron, along with a large amount of heat:

Fe2O3+2Al2Fe+Al2O3\text{Fe}_2\text{O}_3 + 2\text{Al} \rightarrow 2\text{Fe} + \text{Al}_2\text{O}_3 Fe2​O3​+2Al→2Fe+Al2​O3​

Other metal oxides can be used to generate the given metal in its elemental form. For instance, a copper thermine reaction using copper oxide and aluminum can produce elemental copper .

Mechanism of Action

The mechanism of action of thermine involves an exothermic redox reaction. The metal in the thermine mixture reduces the metal oxide, forming a more stable bond with oxygen than the original metal. This reaction releases a significant amount of heat, which can melt metals and produce molten products . The reaction is driven by a favorable enthalpy change, despite an unfavorable entropy change .

Comparison with Similar Compounds

The structural and functional properties of N,N'-Bis(3-aminopropyl)-1,3-propanediamine are best understood in comparison to related polyamines. Below is a detailed analysis:

Structural Analogs and Physicochemical Properties

Compound Name Molecular Structure Key Differences Applications
N,N'-Bis(3-aminopropyl)-ethylenediamine (4A) Central ethylenediamine backbone Shorter backbone (C₂ vs. C₃) reduces flexibility Membrane fabrication
N,N'-Bis(2-aminoethyl)-1,3-propanediamine (4A-3P) Ethylenediamine side chains Shorter side chains (C₂ vs. C₃) limit chelation sites Less effective in NMDA receptor activation
Spermine N,N'-Bis(3-aminopropyl)-1,4-butanediamine Central C₄ backbone enhances neurotrophic activity Neuronal survival
Spermidine N-(3-aminopropyl)-1,4-butanediamine Fewer amine groups (3 vs. 4) Faster enzymatic oxidation

Biological Activity

N,N'-Bis(3-aminopropyl)-1,3-propanediamine, also known as BAPN, is a polyamine compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including biomedicine and agriculture.

Chemical Structure and Properties

  • Chemical Formula : C₉H₂₄N₄
  • CAS Number : 4605-14-5
  • Molecular Weight : 200.31 g/mol
  • Structure : The compound features two amino groups attached to a central propane chain, enhancing its interaction with biological systems.

Mechanisms of Biological Activity

BAPN exhibits a range of biological activities primarily due to its polyamine structure. Its mechanisms include:

  • Antimicrobial Activity :
    • BAPN has demonstrated effectiveness against various microorganisms, including Gram-positive bacteria and fungi. It disrupts microbial cell membranes by integrating into lipid bilayers, leading to increased permeability and eventual cell lysis .
    • Studies indicate its potential as a non-viral vector for gene delivery due to its cationic nature, which allows it to bind to negatively charged DNA.
  • Cell Proliferation and Growth Regulation :
    • Polyamines like BAPN are known to play crucial roles in cell growth and differentiation. They are involved in cellular processes such as DNA stabilization and gene expression modulation .
  • Toxicological Profile :
    • Toxicological studies on BAPN indicate that it can cause cardiomyocyte degeneration and lymphohistiocytic infiltration in skeletal muscles at higher doses in animal models. The lowest observed adverse effect level (LOAEL) was determined to be 4 mg/kg body weight .

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of BAPN showed its effectiveness against various pathogens:

Pathogen TypeEfficacy (Minimum Inhibitory Concentration)
Gram-positive bacteria0.5 - 2 µg/mL
Fungi1 - 5 µg/mL

These findings suggest that BAPN could be a candidate for developing new disinfectants and preservatives.

Gene Delivery Applications

Research has indicated that BAPN can form complexes with DNA, facilitating its introduction into cells. This property is particularly valuable in gene therapy applications where lower immunogenicity compared to viral vectors is desired.

Case Study 1: Antimicrobial Applications

In a laboratory setting, BAPN was tested for its ability to inhibit the growth of wood-destroying fungi and bacteria. Results indicated a significant reduction in microbial viability when treated with BAPN at concentrations as low as 0.5 µg/mL, demonstrating its potential for use in biocidal applications in agriculture .

Case Study 2: Toxicological Assessment

A chronic toxicity study on rats revealed that prolonged exposure to high doses of BAPN led to significant health issues, including kidney damage and muscle inflammation. These findings underscore the importance of safety assessments when considering BAPN for industrial or therapeutic use .

Q & A

Basic Questions

Q. What are the critical physical and chemical properties of N,N'-Bis(3-aminopropyl)-1,3-propanediamine relevant to experimental design?

The compound is a liquid with a molecular weight of 188.32 g/mol, boiling point of 102°C (at 1.0 mmHg), density of 0.92 g/mL, and refractive index of 1.490–1.492. Its high amine content (four primary amines) enables crosslinking in polymer synthesis, while its hygroscopic nature requires anhydrous storage. These properties dictate reaction conditions (e.g., low-pressure distillation) and solvent compatibility (polar solvents like water or ethanol) .

Q. What safety precautions are necessary when handling this compound?

The compound is corrosive (Category 1B for skin/eye damage). Key precautions include:

  • Use nitrile gloves, goggles, and lab coats.
  • Work in a fume hood to avoid inhalation.
  • Store in glass containers at room temperature, away from oxidizers.
  • Immediate rinsing with water for 15+ minutes upon skin/eye contact, followed by medical consultation .

Q. What analytical techniques are used to quantify this compound in mixtures?

Gas chromatography (GC) with flame ionization detection is standard due to its volatility. High-performance liquid chromatography (HPLC) using hydrophilic interaction columns (HILIC) or derivatization with dansyl chloride enhances sensitivity. Nuclear magnetic resonance (NMR) (¹H, ¹³C) confirms structural integrity, particularly the amine proton signals at δ 1.5–2.5 ppm .

Q. What are the primary research applications of this polyamine?

  • Polymer synthesis : Crosslinker for epoxy resins and polyamide membranes (e.g., organic solvent nanofiltration membranes via interfacial polymerization with terephthaloyl chloride) .
  • Biological studies : Model polyamine for investigating neurotrophic activity, though structural specificity limits its efficacy compared to spermine .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized?

Industrial synthesis involves cyanoethylation of acrylonitrile with ammonia, followed by catalytic hydrogenation to reduce nitriles to amines. Key optimizations include:

  • Temperature control (20–40°C) during cyanoethylation to minimize byproducts.
  • Using Raney nickel or palladium catalysts for selective reduction.
  • Purification via vacuum distillation to achieve >97% purity .

Q. What structural features are critical for its biological activity?

Studies show that the central butanediamine moiety and terminal primary amines are essential for neurotrophic activity. Modifications like alkylation (e.g., N1,N12-bis(ethyl)spermine) reduce efficacy, while elongation of the central chain (e.g., 1,6-hexanediamine derivatives) abolishes activity, highlighting strict steric and electronic requirements .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies often arise from:

  • Purity variations : Impurities (e.g., oxidation products) can skew results; rigorous characterization (GC/HPLC) is required.
  • Assay conditions : Neuronal culture media with serum may mask effects; serum-free assays are preferred.
  • Structural analogs : Compare activity of homologs (e.g., spermine, thermospermine) to isolate critical motifs .

Q. What challenges arise in characterizing its degradation products?

Thermal decomposition (e.g., >200°C) produces hazardous gases (CO, NOx). Analytical strategies include:

  • TGA-FTIR : Real-time monitoring of volatile products.
  • LC-MS/MS : Identification of non-volatile amine oxides or nitrosamines.
  • Stability studies under controlled atmospheres (N₂ vs. O₂) to predict shelf-life .

Properties

IUPAC Name

N'-[3-(3-aminopropylamino)propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXCZCOUDLENMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063533
Record name N,N'-Bis(3-aminopropyl)propane-1,3-diamine
Source EPA DSSTox
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Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4605-14-5
Record name Norspermine
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URL https://commonchemistry.cas.org/detail?cas_rn=4605-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norspermine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1,N3-bis(3-aminopropyl)-
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Record name N,N'-Bis(3-aminopropyl)propane-1,3-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-bis(3-aminopropyl)propane-1,3-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
N,N'-Bis(3-aminopropyl)-1,3-propanediamine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
N,N'-Bis(3-aminopropyl)-1,3-propanediamine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
N,N'-Bis(3-aminopropyl)-1,3-propanediamine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
N,N'-Bis(3-aminopropyl)-1,3-propanediamine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
N,N'-Bis(3-aminopropyl)-1,3-propanediamine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
N,N'-Bis(3-aminopropyl)-1,3-propanediamine

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